molecular formula C20H21ClN2OS B2401407 1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole CAS No. 1207036-43-8

1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole

Cat. No.: B2401407
CAS No.: 1207036-43-8
M. Wt: 372.91
InChI Key: QVNRJXFJOPUFOM-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines in the presence of a catalyst.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the imidazole ring with a 3-chlorophenyl group using a halogenation reaction.

    Attachment of the isobutylthio group: This is done through a nucleophilic substitution reaction where an isobutylthiol reacts with the imidazole derivative.

    Addition of the methoxyphenyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvents and temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced forms of the original compound, such as alcohols or amines.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-2-(isobutylthio)-1H-imidazole: Lacks the methoxyphenyl group, which may affect its chemical properties and biological activities.

    1-(3-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole:

    1-(3-chlorophenyl)-2-(methylthio)-5-(4-methoxyphenyl)-1H-imidazole: Contains a methylthio group instead of an isobutylthio group, which can influence its chemical behavior and interactions.

Uniqueness

1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the chlorophenyl, isobutylthio, and methoxyphenyl groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(2-methylpropylsulfanyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2OS/c1-14(2)13-25-20-22-12-19(15-7-9-18(24-3)10-8-15)23(20)17-6-4-5-16(21)11-17/h4-12,14H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNRJXFJOPUFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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